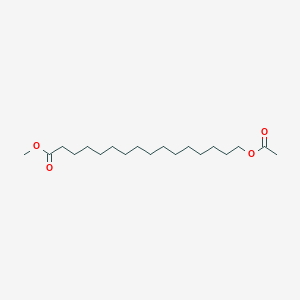
Methyl 16-(acetyloxy)hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 16-(acetyloxy)hexadecanoate is an ester compound derived from hexadecanoic acid, commonly known as palmitic acid. This compound is characterized by the presence of an acetyloxy group at the 16th carbon position of the hexadecanoate chain. Esters like this compound are known for their pleasant odors and are often used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 16-(acetyloxy)hexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl hexadecanoate. The acetyloxy group can then be introduced through acetylation using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification and acetylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired ester compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 16-(acetyloxy)hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexadecanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Hexadecanoic acid and methanol.
Reduction: 16-hydroxyhexadecanoic acid.
Substitution: Various substituted hexadecanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 16-(acetyloxy)hexadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of methyl 16-(acetyloxy)hexadecanoate primarily involves its hydrolysis to release hexadecanoic acid and methanol. This hydrolysis can occur enzymatically in biological systems or chemically under acidic or basic conditions. The released hexadecanoic acid can then participate in various metabolic pathways, including lipid biosynthesis and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Methyl hexadecanoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
Ethyl hexadecanoate: Similar ester but with an ethyl group instead of a methyl group, affecting its physical properties and reactivity.
Methyl 16-hydroxyhexadecanoate: Contains a hydroxyl group instead of an acetyloxy group, leading to different chemical behavior and applications.
Uniqueness
This functional group allows for targeted chemical modifications and enhances the compound’s utility in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
66146-70-1 |
|---|---|
Fórmula molecular |
C19H36O4 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
methyl 16-acetyloxyhexadecanoate |
InChI |
InChI=1S/C19H36O4/c1-18(20)23-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-19(21)22-2/h3-17H2,1-2H3 |
Clave InChI |
VFDICBKWALUJNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


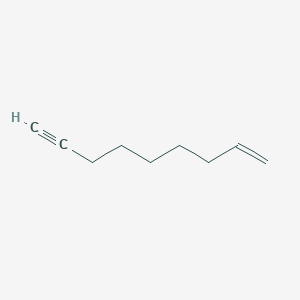


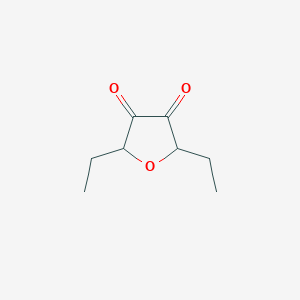
![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
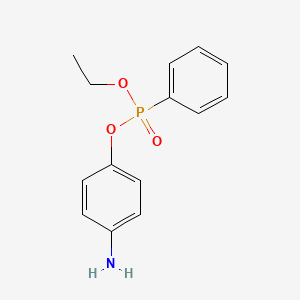

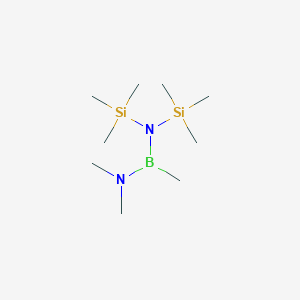
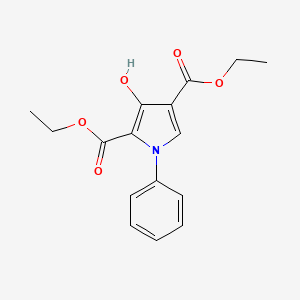
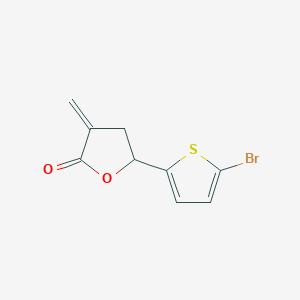

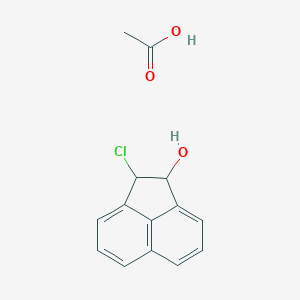
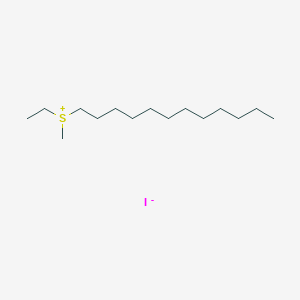
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
